molecular formula C22H18N2O3S2 B2608046 methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate CAS No. 544691-57-8

methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate

Cat. No.: B2608046
CAS No.: 544691-57-8
M. Wt: 422.52
InChI Key: VXHIBQRKWXPVLI-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, features a quinoline moiety and a thiophene ring, which are both significant in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Thiophene Ring Formation: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur.

    Amidation and Esterification: The final steps involve the amidation of the quinoline derivative with the thiophene derivative, followed by esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of tetrahydroquinoline derivatives.

    Substitution: Introduction of various functional groups on the thiophene ring.

Scientific Research Applications

Methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways. The quinoline moiety may interact with DNA or enzymes, while the thiophene ring could modulate the activity of certain proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit significant biological activities.

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial properties.

Uniqueness

Methyl 4,5-dimethyl-2-[2-(thiophen-2-yl)quinoline-4-amido]thiophene-3-carboxylate is unique due to its combination of a quinoline moiety and a thiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4,5-dimethyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-12-13(2)29-21(19(12)22(26)27-3)24-20(25)15-11-17(18-9-6-10-28-18)23-16-8-5-4-7-14(15)16/h4-11H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHIBQRKWXPVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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